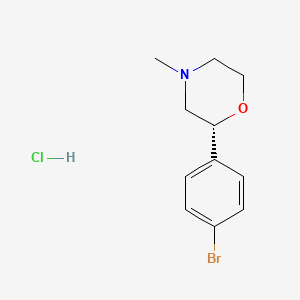

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride

Beschreibung

(2R)-2-(4-Bromophenyl)-4-methylmorpholine hydrochloride is a chiral morpholine derivative characterized by a brominated aromatic ring at the 2-position and a methyl group at the 4-position of the morpholine ring. The hydrochloride salt improves solubility, facilitating its use in pharmaceutical formulations .

Eigenschaften

IUPAC Name |

(2R)-2-(4-bromophenyl)-4-methylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9;/h2-5,11H,6-8H2,1H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHDCULCMWBUSO-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@@H](C1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225126-82-7 | |

| Record name | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form the intermediate chloroethylamine. This intermediate is then cyclized to form the morpholine ring.

Bromination: The bromophenyl group is introduced through a bromination reaction. This can be achieved by reacting the morpholine derivative with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the bromophenyl group.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form under basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.

Oxidation Products: Oxidized derivatives of the morpholine ring or the bromophenyl group.

Reduction Products: Reduced forms of the morpholine ring or the bromophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : The compound serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biology

- Enzyme Inhibition Studies : Research indicates that (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride may inhibit specific enzymes, such as α-glucosidase, which is relevant for glycemic control in diabetic models.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Potential α-glucosidase inhibitor |

| Acarbose (control) | 0.5 | Standard inhibitor |

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial activity |

| Vancomycin (control) | 0.625 | Standard control |

Medicine

- Therapeutic Potential : This compound is being investigated for its potential roles in drug development due to its structural similarity to biologically active compounds. Studies suggest it may modulate receptor functions, leading to various biological effects.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of bromophenyl morpholines exhibited significant antimicrobial properties against MRSA, suggesting that modifications to the structure can enhance efficacy against resistant strains.

- Enzyme Inhibition Research : Investigations into the α-glucosidase inhibitory activity revealed promising results for managing blood sugar levels in diabetic models, indicating potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity through halogen bonding, while the morpholine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Morpholine-Based Analogs

a. 4-Methylmorpholine Hydrochloride (CAS 3651-67-0)

- Structure : Simplest analog with a 4-methyl group but lacks the 4-bromophenyl substituent.

- Properties : Melting point: 205°C; density: 1.244 g/cm³.

- Comparison : The absence of the bromophenyl group reduces steric bulk and electronic effects, likely diminishing binding affinity in receptor-targeted applications compared to the target compound. Enhanced solubility due to the hydrochloride salt is retained .

b. 2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine Hydrochloride (CAS 109461-30-5)

- Structure : Features a 4-bromophenyl group at position 2, a methyl group at position 2, and a benzyl group at position 4.

- Molecular Formula: C₁₈H₂₀BrNO·HCl.

- The additional methyl group at position 2 introduces steric hindrance, which may alter binding kinetics compared to the target compound .

c. (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

- Structure : Contains 2,6-dimethyl groups and a bulky 2-methyl-3-phenylpropyl substituent at position 4.

- Comparison : The branched alkyl chain enhances hydrophobicity, likely affecting pharmacokinetic profiles (e.g., longer half-life but slower absorption). The stereochemistry (2R,6S) may lead to distinct chiral interactions compared to the target's single R-configuration .

d. 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Structure : Includes a benzyl group at position 4 and a carboxylic acid at position 2.

- Molecular Formula: C₁₃H₁₆ClNO₃.

- Comparison : The carboxylic acid group introduces polarity, increasing solubility in aqueous environments. This functional group may also participate in ionic or hydrogen-bonding interactions absent in the target compound, altering biological activity .

Non-Morpholine Analogs

a. (2S)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride (CAS 122852-33-9)

- Structure: A phenylalanine derivative with a 4-bromophenyl group and an amino acid backbone.

- Properties : Boiling point: 394.9°C; assay ≥98%.

- Comparison: The amino acid structure confers zwitterionic properties, enhancing solubility but limiting blood-brain barrier penetration.

b. (R)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride (CAS 220441-84-9)

- Structure : A benzhydrylamine derivative with bromophenyl and phenyl groups.

- Molecular Formula : C₁₃H₁₃BrClN.

- Comparison : The absence of the morpholine ring simplifies the structure, reducing conformational rigidity. This may result in lower selectivity in biological targets compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The R-configuration in the target compound and CAS 220441-84-9 highlights the importance of chirality in biological activity, as enantiomers may exhibit divergent binding affinities.

- Substituent Effects : Bromine atoms (in target, CAS 109461-30-5 ) enhance halogen bonding, while benzyl groups increase lipophilicity. Carboxylic acids (e.g., ) improve solubility but may limit membrane permeability.

- Pharmacokinetics : Morpholine derivatives generally exhibit balanced solubility and permeability due to the oxygen atom’s hydrogen-bonding capacity. Bulkier substituents (e.g., benzyl in ) may prolong metabolic stability but reduce absorption rates.

Biologische Aktivität

(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride is a synthetic compound that has attracted attention due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Molecular Formula : CHBrClN

- Molecular Weight : 288.6 g/mol

- CAS Number : 2225126-82-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromophenyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bromophenyl morpholines have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Vancomycin | 0.625 | Standard Control |

2. Enzyme Inhibition

Studies on structurally related compounds indicate that this compound may possess α-glucosidase inhibitory activity. The IC values for related benzimidazolium salts suggest a potential for glycemic control in diabetic models.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various morpholine derivatives found that compounds similar to this compound exhibited lower MIC values against S. aureus compared to traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents.

Case Study 2: Diabetes Management

In vitro studies on α-glucosidase inhibition demonstrated that certain morpholine derivatives could significantly lower glucose absorption rates in diabetic models. This highlights the potential of this compound in diabetes management.

Comparative Analysis with Similar Compounds

Comparative studies with other brominated phenyl derivatives reveal that the presence of the morpholine moiety contributes to enhanced biological activity. For example, compounds like Gefitinib and Aprepitant also show significant therapeutic effects due to their structural similarities.

| Compound | Biological Activity | Notes |

|---|---|---|

| Gefitinib | Anticancer | EGFR inhibitor |

| Aprepitant | Antiemetic | NK1 receptor antagonist |

| This compound | TBD | Potential antimicrobial and enzyme inhibition |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with morpholine derivatives. Key steps include halogenation (e.g., bromination at the 4-position of phenyl), stereoselective alkylation to introduce the methyl group, and final salt formation with HCl. Optimization focuses on catalysts (e.g., chiral catalysts for enantiomeric purity), solvent selection (polar aprotic solvents for better yield), and temperature control to minimize racemization. Characterization via HPLC or chiral chromatography ensures stereochemical integrity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the stereochemical configuration (e.g., coupling constants for diastereotopic protons). X-ray crystallography provides definitive structural confirmation. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity, while polarimetry or circular dichroism (CD) assess enantiomeric excess .

Q. What in vitro assays are used to evaluate the biological activity of this morpholine derivative?

- Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase or protease assays using fluorogenic substrates), cellular viability assays (MTT or resazurin-based), and receptor-binding assays (radioligand displacement). Dose-response curves (IC/EC) and selectivity profiles against related targets are critical. For neuropharmacological applications, electrophysiological assays (e.g., patch-clamp for ion channel modulation) may be employed .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Desiccants (silica gel) prevent hydrolysis. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 3 months) can inform shelf-life .

Advanced Research Questions

Q. How can contradictions in biological activity data between enantiomers of 4-methylmorpholine derivatives be resolved?

- Methodological Answer : Contradictions often arise from impurities or off-target effects. Strategies include:

- Stereochemical Reanalysis : Verify enantiomeric purity using chiral HPLC or CD.

- Target-Specific Assays : Use CRISPR-edited cell lines or recombinant proteins to isolate target interactions.

- Computational Modeling : Molecular dynamics simulations predict binding differences between enantiomers.

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing observed effects .

Q. What computational approaches predict the binding affinity of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models ligand-receptor interactions, while free-energy perturbation (FEP) calculations refine affinity predictions. Pharmacophore mapping identifies critical binding motifs (e.g., bromophenyl for hydrophobic pockets). Machine learning models trained on kinase inhibitor datasets can prioritize targets for experimental validation .

Q. How does the 4-bromophenyl group influence pharmacokinetics compared to chloro/fluoro analogs?

- Methodological Answer : The bromine atom enhances lipophilicity (logP), increasing membrane permeability but potentially reducing aqueous solubility. Comparative studies using Caco-2 cells assess absorption, while hepatic microsome assays evaluate metabolic stability (CYP450 interactions). Fluorine analogs may exhibit better bioavailability due to smaller steric bulk, whereas chlorine balances lipophilicity and metabolic resistance .

Q. What strategies enable enantioselective synthesis of (2R)-configured morpholine derivatives?

- Methodological Answer : Asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen-Katsuki epoxidation) introduces chirality early in synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during alkylation. Kinetic resolution via enzymatic hydrolysis (lipases) or chiral stationary-phase chromatography separates enantiomers post-synthesis. Continuous-flow systems enhance reproducibility of stereoselective steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.